molecular formula C13H19Cl2F3N2 B2364983 1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1774896-59-1

1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

Cat. No.: B2364983
CAS No.: 1774896-59-1
M. Wt: 331.2
InChI Key: IEZCUOKYGVFHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride (CAS No. 1774896-59-1) is a piperidine derivative with a benzyl substituent bearing a trifluoromethyl (-CF₃) group at the ortho position. The compound is synthesized as a dihydrochloride salt to enhance its stability and solubility for industrial and pharmaceutical applications. It is classified as an intermediate in chemical synthesis, with uses spanning agrochemicals, active pharmaceutical ingredients (APIs), and specialty chemicals . Its molecular formula is C₁₃H₁₇F₃N₂·2HCl (molecular weight: 331.21), and it is typically supplied at ≥99% purity in industrial-grade packaging .

The trifluoromethyl group confers metabolic stability and lipophilicity, making it a key structural motif in drug discovery. The ortho-substituted benzyl group may influence steric interactions in biological targets, distinguishing it from analogs with substituents at other positions .

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)12-4-2-1-3-10(12)9-18-7-5-11(17)6-8-18;;/h1-4,11H,5-9,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZCUOKYGVFHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=C2C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidin-4-amine

Principle : Direct alkylation of piperidin-4-amine with 2-(trifluoromethyl)benzyl halides.
Procedure :

  • Benzyl Halide Preparation :
    • 2-(Trifluoromethyl)benzyl chloride/bromide is synthesized from 2-(trifluoromethyl)benzyl alcohol using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
    • Example: Reacting 2-(trifluoromethyl)benzyl alcohol with SOCl₂ in dichloromethane (0°C to reflux, 2–4 h) yields the chloride.
  • Alkylation Reaction :

    • Piperidin-4-amine is treated with 2-(trifluoromethyl)benzyl chloride in the presence of a base (e.g., K₂CO₃, NaH) in DMF or acetonitrile (60–80°C, 12–24 h).
    • Reaction Table :

















      Starting MaterialReagent/ConditionsProductYield
      Piperidin-4-amine2-(Trifluoromethyl)benzyl bromide, NaH, DMF, 70°CFreebase65–75%
  • Salt Formation :

    • The freebase is dissolved in anhydrous ether or methanol, and HCl gas is bubbled through the solution to precipitate the dihydrochloride salt.

Reductive Amination

Principle : Condensation of piperidin-4-amine with 2-(trifluoromethyl)benzaldehyde followed by reduction.
Procedure :

  • Imine Formation :
    • Piperidin-4-amine and 2-(trifluoromethyl)benzaldehyde are refluxed in toluene with molecular sieves (4 Å, 12 h).
  • Reduction :

    • Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂, 50 psi) with palladium on carbon (Pd/C) reduces the imine to the tertiary amine.
    • Reaction Table :

















      AldehydeReducing AgentSolventYield
      2-(Trifluoromethyl)benzaldehydeNaBH₃CN, MeOHMeOH60–70%
  • Salt Formation :

    • As in Section 2.1, HCl treatment yields the dihydrochloride.

Grignard Addition (Alternative Route)

Principle : Formation of a benzyl-piperidine intermediate via Grignard reagent.
Procedure :

  • Grignard Reagent Synthesis :
    • 2-(Trifluoromethyl)benzyl magnesium bromide is prepared from 2-(trifluoromethyl)benzyl bromide and magnesium in THF.
  • Nucleophilic Attack :

    • The Grignard reagent reacts with a protected piperidin-4-one (e.g., Boc-piperidin-4-one) to form a tertiary alcohol intermediate.
  • Deprotection and Amination :

    • Acidic removal of the Boc group and reductive amination with ammonium acetate yields the freebase.

Optimization and Challenges

Steric Hindrance Mitigation

  • The 2-(trifluoromethyl) group introduces steric bulk, slowing alkylation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improves reaction rates.

Purification Strategies

  • Freebase : Column chromatography (SiO₂, ethyl acetate/hexanes) removes unreacted starting materials.
  • Dihydrochloride Salt : Recrystallization from ethanol/ether mixtures enhances purity.

Comparative Analysis of Methods

Method Advantages Limitations
Alkylation High yields (65–75%), straightforward Requires hazardous benzyl halides
Reductive Amination Avoids halides, mild conditions Lower yields (60–70%), aldehyde stability issues
Grignard Addition Versatile for structural analogs Multi-step, requires anhydrous conditions

Industrial-Scale Considerations

  • Cost Efficiency : Alkylation is preferred for bulk synthesis due to reagent availability.
  • Safety : Reductive amination avoids toxic halides, enhancing process safety.

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Antihypertensive Activity

Research indicates that piperidine derivatives, including 1-[2-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, exhibit significant antihypertensive properties. These compounds have been shown to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The inhibition of ACE leads to vasodilation and decreased blood pressure, making these compounds potential candidates for treating hypertension and related circulatory disorders .

Anticancer Potential

Recent studies have highlighted the anticancer properties of piperidine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in tumor cells, which is essential for developing new cancer therapies .

Neurological Applications

Piperidine derivatives are also being explored for their neuroprotective effects. Some studies suggest that these compounds may help in managing neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group onto the benzyl moiety followed by piperidine ring formation. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine and benzyl components can significantly affect the biological activity of the compound .

Case Study 1: Hypertension Treatment

A study published in Drugs of the Future reported on the efficacy of various piperidine compounds, including this compound, in lowering blood pressure in animal models. The IC50 values indicated a strong correlation between structural modifications and antihypertensive activity, with this compound showing promising results compared to traditional ACE inhibitors .

Case Study 2: Cancer Cell Line Testing

In vitro studies conducted on FaDu hypopharyngeal tumor cells demonstrated that derivatives of piperidine exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The study emphasized the importance of the trifluoromethyl group in increasing the compound's interaction with cellular targets .

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to its biological effects. The piperidine ring plays a crucial role in its pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituent Position/Group Molecular Formula Molecular Weight Key Applications/Properties
1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride (1774896-59-1) Ortho-CF₃ on benzyl C₁₃H₁₇Cl₂F₃N₂ 331.21 Agrochemicals, APIs, lab intermediates
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (57645-56-4) Para-Cl on benzyl C₁₂H₁₈ClN₂·HCl 273.20 Research intermediate; halogenated analog for SAR studies
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride (1417793-35-1) 3-OCH₃, 4-NO₂ on phenyl C₁₃H₁₈N₃O₃·HCl 315.76 Potential nitroaromatic pharmacophore; limited safety data
1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride (1214622-56-6) Para-CF₃ on benzyl C₁₃H₁₇Cl₂F₃N₂ 331.21 Structural isomer; altered steric/electronic profile vs. ortho-CF₃
1-ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride (1820664-88-7) Ethyl + CF₃ on piperidine C₈H₁₇Cl₂F₃N₂ 269.14 Modified piperidine core; potential CNS-targeting agent
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (1185303-17-6) 2,6-OCH₃ on benzyl C₁₄H₂₄Cl₂N₂O₂ 323.30 Electron-rich benzyl group; solubility enhancer

Structural and Functional Insights

Ortho vs. In contrast, the para-CF₃ isomer (CAS 1214622-56-6) offers a more linear electronic distribution, which may enhance π-stacking interactions in aromatic systems .

Halogenated Analogs

  • The 4-chloro derivative (CAS 57645-56-4) replaces CF₃ with Cl, reducing electronegativity but maintaining moderate lipophilicity. This substitution is common in early-stage SAR studies to probe halogen bonding effects .

Nitro and Methoxy Derivatives The 3-methoxy-4-nitro analog (CAS 1417793-35-1) combines electron-donating (OCH₃) and withdrawing (NO₂) groups, creating a polarized scaffold. Such compounds are often explored for antimicrobial or antiparasitic activity, though safety concerns (e.g., nitro group toxicity) may limit utility .

Piperidine Core Modifications

  • The ethyl-CF₃ piperidine derivative (CAS 1820664-88-7) replaces the benzyl group with an ethyl chain, simplifying the structure while retaining trifluoromethyl interactions. This modification may improve blood-brain barrier penetration for neurological targets .

Biological Activity

1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • IUPAC Name : 1-[2-(Trifluoromethyl)benzyl]-4-piperidinylamine dihydrochloride
  • Molecular Formula : C13H17F3N22HClC_{13}H_{17}F_3N_2\cdot 2HCl
  • Molecular Weight : 349.2 g/mol
  • CAS Number : 1774896-59-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with target proteins. Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes involved in neurotransmitter uptake, which can influence various neurological pathways.

Biological Activity Overview

This compound has been evaluated for several biological activities:

  • Antidepressant Activity : Studies suggest that piperidine derivatives can modulate serotonin and norepinephrine levels in the brain, indicating potential antidepressant effects.
  • Anticancer Properties : Compounds with similar piperidine structures have shown cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
  • Antimicrobial Effects : Preliminary data indicate that this compound may possess antimicrobial properties, which warrants further investigation.

Antidepressant Activity

A study conducted by Bailey et al. (2023) investigated the synthesis of piperidine derivatives and their activity in 17β-HSD Type 3 assays, revealing significant antidepressant-like effects in animal models. The most active compounds demonstrated IC50 values in the low nanomolar range, highlighting their potential therapeutic applications .

Anticancer Activity

Research published in MDPI explored the benzoylpiperidine fragment as a scaffold for anticancer agents. Compounds derived from this structure exhibited remarkable antiproliferative activity across multiple cancer cell lines, with IC50 values ranging from 0.32 to 12 µM. The study emphasizes the importance of structural modifications in enhancing biological efficacy .

Antimicrobial Effects

A recent investigation into related piperidine compounds revealed promising antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that the incorporation of trifluoromethyl groups significantly enhanced the antimicrobial potency of these derivatives .

Data Table: Biological Activity Summary

Activity TypeAssessed EffectIC50 Value (µM)Reference
AntidepressantInhibition of 17β-HSD Type 3Low nM rangeBailey et al.
AnticancerCytotoxicity against cancer cells0.32 - 12MDPI
AntimicrobialInhibition of bacterial growthNot specifiedNCBI

Q & A

Q. What is the optimal synthetic route for preparing 1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride?

The synthesis typically involves two stages:

  • Benzylation of Piperidine : React piperidin-4-amine with 2-(trifluoromethyl)benzyl chloride or bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) .
  • Salt Formation : Treat the free base with hydrochloric acid (HCl) in a solvent like ethanol or methanol to yield the dihydrochloride salt, which enhances stability and solubility .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate high-purity product .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the piperidine ring, benzyl group, and trifluoromethyl substituent .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify amine (-NH₂) and hydrochloride salt (-NH⁺Cl⁻) stretches .
  • Elemental Analysis : Confirm stoichiometry of the dihydrochloride form .

Q. Why is the dihydrochloride form preferred in biological assays?

The hydrochloride salt improves aqueous solubility, facilitating dissolution in buffers for in vitro studies (e.g., receptor binding assays). Solubility can be quantified via UV-Vis spectrophotometry or HPLC under physiological pH conditions .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • Storage : Keep in airtight containers at room temperature, protected from moisture .
  • Waste Disposal : Follow institutional guidelines for halogenated organic compounds .

Advanced Research Questions

Q. How can researchers identify potential biological targets for this compound?

  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to bioactive piperidine derivatives .
  • Computational Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., enzymes or ion channels) .
  • Transcriptomic Profiling : RNA sequencing in cell lines to identify differentially expressed genes post-treatment .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this scaffold?

  • Substituent Modification : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or cyano) to assess impact on potency .
  • Piperidine Ring Functionalization : Introduce methyl or carbonyl groups to evaluate conformational effects on receptor binding .
  • Pharmacophore Mapping : Overlay active derivatives to identify critical hydrogen-bonding or hydrophobic interactions .

Q. How should researchers address contradictory data in synthesis yields?

  • Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, solvent, catalyst) .
  • Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to identify energy barriers in key reaction steps .
  • Impurity Analysis : LC-MS or 1^1H NMR to detect side products (e.g., over-alkylation) and adjust stoichiometry .

Q. What methods evaluate the compound’s stability under varying pH conditions?

  • Forced Degradation Studies : Expose to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 37°C, then analyze via HPLC to track degradation products .
  • Kinetic Stability Assays : Monitor half-life using UV-Vis or NMR under accelerated conditions (e.g., elevated temperature) .

Q. How can computational tools predict metabolic pathways for this compound?

  • ADME Prediction Software : Use SwissADME or ADMETLab to forecast cytochrome P450 metabolism, highlighting potential sites of hydroxylation or demethylation .
  • Molecular Dynamics Simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to predict clearance rates .

Q. What analytical techniques detect trace impurities in synthesized batches?

  • HPLC-PDA/MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve impurities .
  • NMR Relaxation Measurements : Detect low-level contaminants via 1^1H NMR relaxation filters .
  • Elemental Analysis : Confirm absence of heavy metals or residual solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.